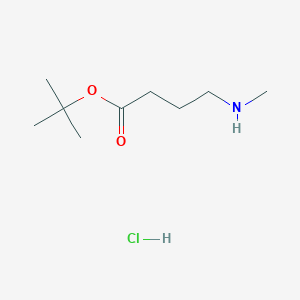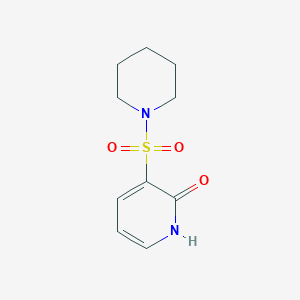
Tert-butyl 4-(methylamino)butanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(methylamino)butanoate hydrochloride is an organic compound with the molecular formula C9H20ClNO2 . It is a solid substance and its CAS number is 1246527-48-9 .
Synthesis Analysis
While specific synthesis methods for Tert-butyl 4-(methylamino)butanoate hydrochloride were not found in the search results, it is mentioned that it can be used in the synthesis of other compounds, particularly as an important intermediate in organic synthesis .Molecular Structure Analysis
The linear formula of Tert-butyl 4-(methylamino)butanoate hydrochloride is C9H20ClNO2 . The molecular weight is 209.72 .Physical And Chemical Properties Analysis
Tert-butyl 4-(methylamino)butanoate hydrochloride is a solid substance . It has a predicted boiling point of 223.2±23.0 °C and a predicted density of 0.914±0.06 g/cm3 . The pKa is predicted to be 10.26±0.10 .Applications De Recherche Scientifique
Organic Synthesis Intermediate
“Tert-butyl 4-(methylamino)butanoate hydrochloride” can be used as an intermediate in organic synthesis . It can be used to synthesize other chemical compounds, contributing to the development of new materials, pharmaceuticals, and more.
Medical Research
This compound may have potential applications in medical research. While the specific applications are not detailed in the sources, it’s possible that it could be used in the development of new drugs or therapeutic methods.
Environmental Research
“Tert-butyl 4-(methylamino)butanoate hydrochloride” could also be used in environmental research. It might be used to study the impact of various chemicals on the environment, or in the development of environmentally friendly technologies.
Industrial Research
In industrial research, this compound could be used to develop new processes or improve existing ones. For example, it might be used in the production of polymers, dyes, or other industrial chemicals.
Safety and Hazards
Tert-butyl 4-(methylamino)butanoate hydrochloride is classified as a warning substance according to the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
While specific future directions for Tert-butyl 4-(methylamino)butanoate hydrochloride were not found in the search results, it is noted that it can be used in the synthesis of other compounds, particularly as an important intermediate in organic synthesis . This suggests potential applications in the development of new organic compounds.
Propriétés
IUPAC Name |
tert-butyl 4-(methylamino)butanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-9(2,3)12-8(11)6-5-7-10-4;/h10H,5-7H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSYCXRCAOZNEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCNC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1246527-48-9 |
Source


|
| Record name | tert-butyl 4-(methylamino)butanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2678930.png)
![5-ethyl-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2678932.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2678936.png)




![3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL](/img/structure/B2678943.png)
![N-(4-methoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide](/img/structure/B2678944.png)
![N-isobutyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2678945.png)

